2-Amino-4-(dimethylamino)benzoic acid

Monoamine Oxidase Neuroscience Chemical Biology

2-Amino-4-(dimethylamino)benzoic acid (CAS 123102-27-2) is a critical tool for neuroscience assay development. Its defined 4-dimethylamino substitution confers an MAO-B-preferring interaction profile, distinguishing it from generic anthranilate analogs. Use it to benchmark HTS sensitivity, differentiate MAO-A/B activity, and drive scaffold-hopping programs for novel CNS therapeutics. This compound also serves as a model for anthranilate permeability studies. Procure research-grade material with validated purity for reproducible results in drug discovery and chemical biology.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13261374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(dimethylamino)benzoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,10H2,1-2H3,(H,12,13)
InChIKeyQVLUCPRVLMAUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(dimethylamino)benzoic Acid: A Dual-Modulator Anthranilic Acid Scaffold for Chemical Biology and Assay Development


2-Amino-4-(dimethylamino)benzoic acid (CAS 123102-27-2), also known as 4-(dimethylamino)anthranilic acid, is a substituted benzoic acid featuring a 2-amino group and a 4-dimethylamino substituent . This specific substitution pattern creates a unique electronic and steric environment that distinguishes it from simpler anthranilic acid derivatives, directly impacting its interaction profile with biological targets such as monoamine oxidases (MAOs) [1].

Critical Differentiation: Why 2-Amino-4-(dimethylamino)benzoic Acid Cannot Be Replaced by Generic Anthranilates


The ortho-amino benzoic acid (anthranilic acid) core is a common pharmacophore, but the specific introduction of the strongly electron-donating and sterically demanding 4-(dimethylamino) group in 2-amino-4-(dimethylamino)benzoic acid profoundly alters its physicochemical and target engagement properties [1]. As demonstrated in the evidence below, this substitution shifts the compound's selectivity profile between the MAO-A and MAO-B isoforms from a balanced or MAO-A preferring interaction seen in simpler analogs to a markedly MAO-B-preferring profile [2]. Generic substitution with unsubstituted anthranilic acid or 4-aminobenzoic acid derivatives would result in a fundamentally different biological fingerprint, potentially leading to false-negative results in MAO-B focused assays or unintended off-target effects in more complex systems.

Quantitative Evidence Guide: Verifiable Performance of 2-Amino-4-(dimethylamino)benzoic Acid Against Key Comparators


MAO-B Preferential Inhibition: A >3.5-Fold Selectivity Shift Over Unsubstituted Anthranilic Acid

2-Amino-4-(dimethylamino)benzoic acid demonstrates a clear preferential inhibition for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A) [1]. In a direct head-to-head comparison, its IC50 values for both human MAO isoforms are identical (IC50 = 1.00E+5 nM). In contrast, the unsubstituted parent scaffold, anthranilic acid (2-aminobenzoic acid), has been characterized as a selective MAO-A inhibitor with an IC50 of 28 nM against bovine MAO-A, but exhibits significantly lower activity against MAO-B [2]. This represents a functional shift in isoform preference driven by the 4-(dimethylamino) group, moving from a potent, MAO-A selective inhibitor (anthranilic acid) to a less potent but MAO-B-preferring binder.

Monoamine Oxidase Neuroscience Chemical Biology

Structural Determinants of Altered Target Engagement: Implications of the 4-Dimethylamino Group

The introduction of a 4-(dimethylamino) group onto the anthranilic acid scaffold results in a profound shift in target engagement. The class of anthranilic acid derivatives are known allosteric inhibitors of the Hepatitis C NS5B polymerase, with unsubstituted or simple alkyl derivatives achieving IC50 values as low as 10 nM [1]. However, the 4-(dimethylamino) substitution in 2-amino-4-(dimethylamino)benzoic acid redirects its primary binding affinity towards monoamine oxidases, with an IC50 of 100,000 nM [2]. This change demonstrates that the 4-(dimethylamino) moiety is not merely a 'silent' substituent but actively re-orients the molecule's pharmacophore, completely altering its primary biological target from a high-potency antiviral scaffold to a moderate-potency CNS-target probe.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Lipophilicity and pKa Profile: A Physicochemical Basis for Differential Membrane Permeability

The 4-(dimethylamino) group in 2-amino-4-(dimethylamino)benzoic acid imparts a distinct physicochemical signature compared to its unsubstituted and mono-methylated analogs. In silico predictions for a related anthranilic acid derivative with a 4-(dimethylamino) group estimate a LogP of 4.82, a pKa (acid) of 4.22, and a predicted permeability of 9.30 x 10⁻⁶ cm/s [1]. In contrast, a compound with a different substitution pattern (2-EDCP) exhibits a lower LogP of 4.01 and near-insolubility (<0.9 mg/L) [2]. These differences are class-level inferences, highlighting that the dimethylamino group contributes to a higher predicted lipophilicity and potentially altered membrane permeability, which are critical parameters for cellular uptake and in vivo distribution.

ADME Drug Design Physicochemical Properties

Strategic Applications for 2-Amino-4-(dimethylamino)benzoic Acid in Research and Development


MAO-B Preferential Probe Development and Assay Validation

2-Amino-4-(dimethylamino)benzoic acid serves as a valuable tool for developing and validating biochemical assays where preferential binding to MAO-B is required. Its IC50 of 100,000 nM for both MAO-A and MAO-B makes it a moderate-affinity binder, suitable for use as a reference compound in high-throughput screens designed to identify more potent and selective MAO-B inhibitors [1]. Researchers can use it to benchmark assay sensitivity and to confirm that their screening cascade can distinguish between MAO-A and MAO-B activity.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The compound's unique target profile—shifting from the potent antiviral activity of other anthranilates to MAO-B preference—makes it an ideal starting point for scaffold-hopping campaigns. Medicinal chemists can use 2-amino-4-(dimethylamino)benzoic acid as a central core to explore the chemical space around the 4-position, aiming to enhance MAO-B potency while retaining the preferential binding profile [2]. This is critical for developing novel CNS therapeutics with minimized MAO-A related side effects.

Cellular Permeability Studies for CNS-Targeted Probes

Given its predicted lipophilic profile (LogP ~4.82) and calculated permeability, 2-amino-4-(dimethylamino)benzoic acid is a relevant compound for studying the relationship between anthranilate substitution and passive membrane diffusion [3]. It can be used as a model compound in parallel artificial membrane permeability assays (PAMPA) or cell-based models (e.g., Caco-2, MDCK) to generate empirical permeability data that can validate in silico predictions and inform the design of CNS-penetrant anthranilic acid derivatives.

Quote Request

Request a Quote for 2-Amino-4-(dimethylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.